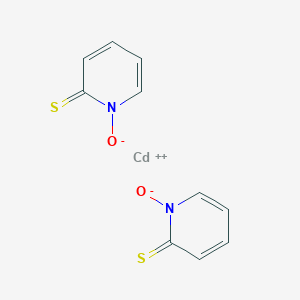

Pyrithione cadmium

Description

Historical Context of Metal Pyrithione (B72027) Compounds in Scientific Inquiry

Pyrithione, an organosulfur compound, and its metal complexes have been a subject of scientific investigation for decades. The most well-known of these is zinc pyrithione, which has been utilized since the 1930s, although its formal preparation was not detailed until a 1955 patent. wikipedia.org It is widely recognized for its antifungal and antibacterial properties, making it a common ingredient in anti-dandruff shampoos and antifouling paints. wikipedia.orgtaylorandfrancis.comdrugbank.com The biological activity of pyrithione and its metal complexes is often attributed to their ability to act as ionophores, disrupting cellular processes by transporting metal ions across cell membranes. taylorandfrancis.commdpi.com

The scientific community's interest in metal pyrithione complexes extends beyond zinc. Researchers have synthesized and studied complexes with various transition metals, including nickel, manganese, iron, and cobalt, investigating their potential as electrocatalysts for proton reduction. acs.org These studies have highlighted the versatile coordination chemistry of the pyrithione ligand, which can bind to metal ions through its sulfur and oxygen atoms. acs.orgconicet.gov.ar This versatility has spurred research into the synthesis and structural characterization of a range of metal pyrithione derivatives. researchgate.nettandfonline.comacs.org

Current Research Landscape and Emerging Significance of Cadmium Pyrithione

In recent years, cadmium pyrithione (CdPT) has emerged as a compound of significant interest within the academic community, particularly in the field of cancer research. smolecule.comnih.gov Unlike the more established applications of zinc pyrithione, the focus of CdPT research has been on its potent biological activities at the cellular level.

A key area of investigation is its role as an inhibitor of the ubiquitin-proteasome system (UPS), a critical pathway for protein quality control in eukaryotic cells. nih.gov Research has shown that CdPT can potently inhibit proteasomal deubiquitinases (DUBs), such as USP14 and UCHL5, leading to an accumulation of ubiquitinated proteins in cancer cells. smolecule.comnih.govmedchemexpress.com This disruption of the UPS can trigger apoptosis, or programmed cell death, in cancer cells, suggesting potential therapeutic applications. smolecule.comnih.gov Studies have demonstrated that treatment with CdPT can suppress tumor growth in animal xenograft models. smolecule.comnih.govmedchemexpress.com

Furthermore, investigations into the cellular effects of CdPT have revealed that it can induce the expression of DNA damage-related proteins. nih.gov This property distinguishes it from other metal pyrithione complexes, such as platinum pyrithione, and suggests a different mechanism of action. nih.gov The growing body of research on cadmium pyrithione points to its potential as a novel agent in cancer therapy and as a tool for studying the complex cellular pathways involved in protein degradation and cell death. smolecule.comnih.govnih.gov

Interactive Data Table: Properties of Pyrithione Cadmium

| Property | Value | Source |

| Molecular Formula | C₁₀H₈CdN₂O₂S₂ | nih.govechemi.com |

| Molecular Weight | 364.7 g/mol | nih.gov |

| IUPAC Name | cadmium(2+);1-oxidopyridine-2-thione | nih.gov |

| CAS Number | 18897-36-4 | nih.govechemi.com |

Interactive Data Table: Research Findings on Cadmium Pyrithione

| Research Area | Key Finding | Reference |

| Cancer Research | Inhibits proteasomal deubiquitinases (USP14 and UCHL5), leading to apoptosis in cancer cells and suppression of tumor growth in vivo. | smolecule.comnih.govmedchemexpress.com |

| Cellular Biology | Induces the expression of DNA damage-related proteins, such as γ-H2AX, p-ATM, p-chk2, and p-chk1. | nih.gov |

| Coordination Chemistry | Forms coordination polymers with diverse structural motifs, often involving bridging ligands. | mdpi.comresearchgate.netnih.govmdpi.comrsc.org |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

18897-36-4 |

|---|---|

Formule moléculaire |

C10H8CdN2O2S2 |

Poids moléculaire |

364.7 g/mol |

Nom IUPAC |

cadmium(2+);bis(1-oxidopyridine-2-thione) |

InChI |

InChI=1S/2C5H4NOS.Cd/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 |

Clé InChI |

YSWAWAYOPDDQJN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |

Autres numéros CAS |

18897-36-4 |

Synonymes |

CADMIUMPYRIDINETHIONE |

Origine du produit |

United States |

Synthesis and Structural Elucidation of Pyrithione Cadmium

Synthetic Methodologies for Cadmium Pyrithione (B72027) and Related Coordination Complexes

The preparation of cadmium pyrithione and its coordination complexes can be achieved through both solution-phase and solid-state approaches.

Solution-phase synthesis is the most common method for producing cadmium pyrithione. This approach typically involves a precipitation reaction between a water-soluble cadmium salt and a soluble salt of pyrithione. google.com

A general procedure involves the dropwise addition of an aqueous solution of a cadmium(II) salt, such as cadmium chloride (CdCl₂) or cadmium acetate (B1210297) (Cd(OAc)₂), to a solution of sodium pyrithione (NaPT). acs.orgnih.gov The reaction is typically carried out in water or a mixed aqueous-organic solvent system at room or slightly elevated temperatures with stirring. mdpi.comacs.org The formation of the neutral cadmium pyrithione complex, which is insoluble in the reaction medium, results in its precipitation. The solid product can then be isolated via filtration, washed with deionized water to remove any unreacted starting materials and soluble byproducts, and subsequently dried. acs.org

Pyrithione can also act as an ionophore, forming a lipid-soluble complex with Cd²⁺ that can facilitate its transport across membranes, a principle utilized in cell biology studies but rooted in the same fundamental coordination chemistry. nih.govwisconsin.edu

While less common for this specific compound, solid-state synthesis methods offer an alternative, often solvent-free, route to coordination complexes. A potential method is the solid transchelation reaction, which has been established for the synthesis of zinc pyrithione. researchgate.net This technique would involve reacting a solid cadmium salt, such as a basic cadmium salt, with a pyrithione source. Mechanical grinding or gentle heating of the solid reactants could initiate the reaction, leading to the formation of cadmium pyrithione. This method can be advantageous for controlling particle size and avoiding solvents. researchgate.net

Crystallographic Analysis of Cadmium Pyrithione Complexes

Crystallographic analysis is essential for determining the precise three-dimensional arrangement of atoms in solid cadmium pyrithione, providing insights into coordination geometry, bond lengths, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides definitive information on the molecular structure of crystalline materials. uhu-ciqso.es The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine atomic positions, bond lengths, and bond angles. uhu-ciqso.esthermofisher.com

While a dedicated single-crystal X-ray structure for cadmium pyrithione is not widely reported in the surveyed literature, extensive studies on analogous metal-pyrithione complexes, such as those of zinc(II) and nickel(II), provide a strong basis for predicting its structure. acs.orgacs.org For instance, the crystal structure of bis(N-oxopyridine-2-thionato)zinc(II) reveals a dimeric structure where each zinc atom is five-coordinated in a distorted trigonal bipyramidal environment. researchgate.net It is highly probable that cadmium pyrithione would adopt a similar coordination geometry, with the cadmium(II) ion being coordinated by the oxygen and sulfur atoms of the pyrithione ligands. Studies on other cadmium complexes with related ligands show that cadmium(II) can adopt various coordination numbers, commonly six, leading to octahedral or distorted octahedral geometries. researchgate.netresearchgate.net

| Compound/Analog | Crystal System | Space Group | Key Structural Features | Reference |

| bis(N-oxopyridine-2-thionato)zinc(II) (Form I) | Monoclinic | P2₁/c | Dimeric, five-coordinate Zn in a distorted trigonal bipyramidal geometry. | researchgate.net |

| bis(N-oxopyridine-2-thionato)zinc(II) (Form II) | Triclinic | P1 | Dimeric, five-coordinate Zn, structure distinguished by interspersed solvent molecules. | researchgate.net |

| [CdCl₂L₂] (L = 5-methyl-4-imidazolecarboxaldehyde) | Monoclinic | P2₁/n | Mononuclear, distorted octahedral Cd(II) center. | researchgate.net |

| [Cd₂(μ-L)₂(L)₂(C₂H₅OH)₂] (L = selenolate ligand) | - | - | Binuclear complex with hexacoordinated cadmium atoms. | researchgate.net |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net These different forms, or polymorphs, can exhibit distinct physical properties. The existence of polymorphism in bis(N-oxopyridine-2-thionato)zinc(II), which has at least two known crystalline forms, suggests that cadmium pyrithione may also exhibit this phenomenon. researchgate.net

Potential sources of polymorphism in cadmium pyrithione could arise from:

Different Coordination Geometries: The flexible coordination sphere of the Cd(II) ion could allow for different arrangements of the pyrithione ligands (e.g., tetrahedral vs. octahedral).

Packing Variations: The dimeric or polymeric units of the complex could pack in different ways within the crystal lattice, leading to different crystal symmetries and unit cell parameters.

Solvatomorphism: The incorporation of solvent molecules into the crystal lattice can create different crystalline forms known as solvatomorphs or pseudopolymorphs, as seen in one of the zinc pyrithione structures. researchgate.netresearchgate.net

Spectroscopic Characterization of Pyrithione Cadmium

Spectroscopic techniques are vital for confirming the identity and elucidating the structural features of cadmium pyrithione, particularly its coordination environment in various states.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups and confirm the coordination of the pyrithione ligand to the cadmium ion. In the spectrum of cadmium pyrithione, shifts in the characteristic vibrational bands of the pyrithione ligand are observed upon complexation. For instance, changes in the stretching frequencies of the N-O bond and the C=S bond are indicative of the ligand coordinating to the cadmium ion through the oxygen and sulfur atoms. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of cadmium pyrithione in a suitable solvent like DMF would be expected to show intense absorption bands in the UV region, corresponding to π-π* transitions within the aromatic ring of the ligand, and potentially charge-transfer bands involving the metal and the ligand. acs.orgbrazilianjournals.com.br For comparison, nickel and cobalt pyrithione complexes show strong absorptions between 318 and 322 nm. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution, assuming sufficient solubility in a deuterated solvent. Upon complexation with cadmium, shifts in the proton and carbon signals of the pyridine (B92270) ring would be observed compared to the free ligand, confirming the metal-ligand interaction. acs.org

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the complex. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect the molecular ion or related fragments, confirming the composition of the synthesized compound. acs.org

| Technique | Expected Observation | Inferred Information | Reference |

| FT-IR | Shifts in N-O and C=S stretching frequencies compared to free ligand. | Confirms coordination of both oxygen and sulfur atoms to the Cd(II) center. | researchgate.netresearchgate.net |

| UV-Vis | Intense absorption bands in the UV region (~320 nm). | π-π* transitions of the ligand; metal-to-ligand charge transfer (MLCT). | acs.orgbrazilianjournals.com.br |

| NMR (¹H, ¹³C) | Downfield or upfield shifts of pyridine ring proton/carbon signals. | Confirms metal-ligand interaction in solution. | acs.org |

| Mass Spec. (ESI-MS) | Detection of a peak corresponding to the molecular ion [M]⁺ or adducts like [M+Na]⁺. | Confirms the molecular formula and mass of the complex. | acs.org |

Infrared and Raman Spectroscopy in Structural Assignment

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for elucidating the molecular structure of coordination compounds like cadmium pyrithione. Both methods probe the vibrational modes of a molecule, but they operate on different principles. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that modulate the polarizability of the molecule. mdpi.com

In the context of cadmium pyrithione, these techniques are crucial for confirming the coordination of the pyrithione ligand to the cadmium metal center. The pyrithione ligand (C₅H₅NOS) exists predominantly in its thione tautomeric form, which is confirmed by infrared spectroscopy. scielo.br The free ligand exhibits characteristic vibrational bands corresponding to its functional groups, including the thiocarbonyl (C=S) group, the N-oxide (N-O) group, and the vibrations of the pyridine ring.

Upon chelation to the cadmium(II) ion, significant shifts in the vibrational frequencies of these groups are expected. The coordination typically occurs through the oxygen and sulfur atoms of the ligand.

N-O Stretching: The N-O stretching vibration in the free ligand is a strong band in the IR spectrum. Upon coordination to cadmium, a shift in this band's frequency is anticipated, which provides evidence of the M-O bond formation.

C=S Stretching: The thiocarbonyl stretching frequency is also sensitive to coordination. A shift in this band indicates the involvement of the sulfur atom in bonding with the cadmium ion.

M-S and M-O Vibrations: In the far-infrared and low-frequency Raman regions, new bands corresponding to the Cd-S and Cd-O stretching vibrations would appear. These bands are direct evidence of the formation of the coordination complex.

While a detailed vibrational analysis specifically for cadmium pyrithione is not widely published, data from the well-studied zinc pyrithione (ZPT) provides a close analogue. In studies of materials containing ZPT, the characteristic bands of the additive can sometimes be overlapped by the matrix material if the concentration is low. acs.org However, analysis of the pure compound allows for clear assignment. The comparison of the vibrational spectra of the free pyrithione ligand with the cadmium pyrithione complex allows for a definitive structural assignment, confirming the bidentate O,S-coordination mode.

| Vibrational Mode | Description | Expected Spectral Region (cm⁻¹) | Significance in Structural Assignment |

| N-O Stretch | Stretching vibration of the N-oxide bond. | ~1250-1300 | A shift upon complexation confirms the coordination of the oxygen atom to the cadmium center. |

| C=S Stretch | Stretching vibration of the thiocarbonyl group. | ~1150-1200 | A shift in this band indicates the involvement of the sulfur atom in bonding to the metal. |

| Ring Vibrations | C-H, C-C, and C-N stretching and bending modes of the pyridine ring. | 1400-1600, 700-900 | Changes in these bands reflect the electronic redistribution within the aromatic ring upon metal coordination. |

| Cd-O / Cd-S Stretch | Stretching vibrations of the newly formed metal-ligand bonds. | < 400 | Direct evidence of coordination between cadmium and the pyrithione ligand. These are typically observed in the far-IR or Raman spectra. |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and conformation of molecules in solution. For cadmium pyrithione, which is a diamagnetic complex, both proton (¹H) and cadmium-113 (B1200676) (¹¹³Cd) NMR can provide detailed structural insights. In contrast, the NMR spectra of paramagnetic pyrithione complexes, such as those with Mn(II) or Fe(III), cannot be readily obtained due to significant signal broadening. bg.ac.rs

¹H NMR Spectroscopy: The ¹H NMR spectrum of cadmium pyrithione would reveal the environment of the protons on the pyridine ring. The spectrum of the free ligand displays a set of signals corresponding to the four aromatic protons. Upon coordination to the diamagnetic Cd(II) center, these signals are expected to remain sharp but may experience chemical shifts due to the influence of the metal ion and the conformational changes in the ligand. The integration of these signals would confirm the stoichiometry of the ligand in the complex, while the coupling patterns provide information about the connectivity.

| Nucleus | Type of Information | Expected Observations for Cadmium Pyrithione |

| ¹H | Ligand Environment | Sharp signals for the four protons on the pyridine ring. Chemical shifts would differ from the free ligand, indicating complexation. Integration would confirm the ligand-to-metal ratio. |

| ¹³C | Ligand Carbon Skeleton | Signals corresponding to the five carbon atoms of the pyridine ring. The C=S carbon would be particularly sensitive to coordination and show a significant shift. |

| ¹¹³Cd | Metal Coordination Sphere | A single resonance is expected for a symmetric bis(pyrithionato)cadmium(II) complex. The chemical shift value would be characteristic of the CdS₂O₂ coordination sphere. |

Mass Spectrometry in this compound Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the characterization of metal complexes like cadmium pyrithione. bg.ac.rs

In an ESI-MS experiment, a solution of the complex is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

For cadmium pyrithione, with the chemical formula Cd(C₅H₄NOS)₂, the analysis would be expected to show a prominent peak corresponding to the molecular ion. Cadmium has a complex isotopic pattern (with major isotopes ¹¹⁰Cd, ¹¹¹Cd, ¹¹²Cd, ¹¹³Cd, and ¹¹⁴Cd), which would result in a characteristic isotopic distribution for the molecular ion peak. This pattern serves as a definitive fingerprint for the presence of cadmium in the complex.

The characterization of other metal pyrithione complexes by ESI-MS has been successfully demonstrated. For instance, the manganese complex (C₅H₄NOS)₂Mn was identified by a peak at an m/z of (+)306.96, corresponding to the molecular ion [M]⁺. bg.ac.rs Similarly, the iron complex (C₅H₄NOS)₃Fe was detected as its sodium adduct [M+Na]⁺. bg.ac.rs Based on these examples, the expected and observed m/z values for cadmium pyrithione would be a key part of its characterization.

| Ion Species | Description | Calculated Average m/z | Significance |

| [Cd(C₅H₄NOS)₂]⁺ | Molecular ion | 364.4 | The primary ion expected in the mass spectrum, confirming the molecular weight of the neutral complex. The observed isotopic pattern must match the theoretical pattern for cadmium. |

| [Cd(C₅H₄NOS)₂ + Na]⁺ | Sodium adduct | 387.4 | A common adduct seen in ESI-MS, providing further confirmation of the molecular weight. |

| [Cd(C₅H₄NOS)]⁺ | Fragment ion | 238.1 | An ion corresponding to the loss of one pyrithione ligand. Its presence can provide information about the stability of the complex in the gas phase. |

Coordination Chemistry of Pyrithione Cadmium

Metal-Ligand Bonding in Cadmium-Pyrithione Systems

The interaction between the Cadmium(II) metal center and the pyrithione (B72027) ligand is fundamental to the structure and properties of the resulting complexes. This bonding is influenced by the ligand's inherent flexibility and the surrounding chemical environment.

The pyrithione ligand (PT), or its tautomer 2-mercaptopyridine (B119420) N-oxide, is a universal O, S-donor ligand researchgate.netmdpi.com. It can coordinate to metal centers in several ways. In the context of Cadmium(II) complexes, the ambidentate nature of the deprotonated pyrithione anion allows for multiple coordination modes, leading to a variety of structural motifs. The primary coordination involves the negatively charged oxygen and sulfur atoms.

Key coordination modes observed in cadmium-pyrithione systems include:

Chelating Bidentate (O,S): The ligand can form a stable five-membered ring by coordinating to a single cadmium ion through both its oxygen and sulfur atoms acs.org.

Bridging (μ): Pyrithione ligands frequently bridge two or more cadmium centers. This bridging can occur in different ways, giving rise to extended structures. Specific examples found in cadmium coordination polymers involve μ2-O-bridging, where the oxygen atom links two cadmium ions, and μ2-S-bridging, where the sulfur atom serves as the bridge researchgate.net. The preference for a specific bridging mode can be influenced by reaction conditions researchgate.net.

| Coordination Mode | Description | Structural Role | Reference |

|---|---|---|---|

| Bidentate Chelate | Ligand binds to a single Cd(II) ion via both oxygen and sulfur atoms. | Forms mononuclear or basic units of larger structures. | acs.org |

| μ2-O-Bridging | The oxygen atom of the pyrithione ligand bridges two Cd(II) centers. | Leads to the formation of one-dimensional coordination polymers. | researchgate.net |

| μ2-S-Bridging | The sulfur atom of the pyrithione ligand bridges two Cd(II) centers. | Results in different polymorphs of coordination polymers. | researchgate.net |

The final structure and coordination geometry of cadmium-pyrithione assemblies are highly sensitive to the reaction environment, particularly the choice of solvent and the nature of the counterions present. mdpi.com

Solvent Effects: The solvent can directly participate in coordination to the metal center or influence the self-assembly process through polarity and hydrogen-bonding effects, leading to different crystal packing and even different structural motifs researchgate.netacs.org. For example, in the assembly of cadmium iodide with a related pyridyl ligand, using methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or acetonitrile (B52724) (MeCN) yields a one-dimensional zigzag chain structure. rsc.org However, when dimethyl sulfoxide (B87167) (DMSO) is used as the solvent, a different one-dimensional sinusoidal wave structure is formed, which includes coordinated DMSO molecules. rsc.org This demonstrates that solvents can be structure-directing agents in the crystallization of cadmium coordination polymers. rsc.org

| Factor | System/Ligand | Observation | Reference |

|---|---|---|---|

| Solvent | CdI₂ + 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene | MeOH, EtOH, or MeCN yields a 1D zigzag chain; DMSO yields a 1D sinusoidal wave with coordinated solvent. | rsc.org |

| Counterion | CdX₂ (X=Cl, Br, I) + di-2-pyridyl ketone oxime | The chloro complex is not isomorphous with the bromo and iodo complexes, leading to different packing and coordination geometries. | mdpi.com |

| Guest Molecule | Cd(NO₃)₂ + 2-mercaptopyridine N-oxide | The presence of glycine (B1666218) as a guest molecule induced the formation of a different polymorph (μ2-S-bridging vs. μ2-O-bridging). | researchgate.net |

Formation of Coordination Polymers and Discrete Metallosupramolecular Assemblies

The ability of the pyrithione ligand to bridge metal centers facilitates the construction of extended networks known as coordination polymers. Depending on the reaction conditions, discrete, smaller molecules like dimers and oligomers can also be formed.

Cadmium(II) has a strong tendency to form one-dimensional (1D) coordination polymers with pyrithione and related bridging ligands. researchgate.netmdpi.comnih.gov These chain-like structures are built from repeating units of cadmium ions linked by pyrithione ligands. The hydrothermal reaction of Cadmium(II) nitrate (B79036) with 2-mercaptopyridine N-oxide, for instance, results in the formation of 1D coordination polymers. researchgate.netosti.gov The specific structure of these chains can vary, with examples including simple linear chains, zigzag motifs, and helical arrangements. acs.orgrsc.orgmdpi.com The bridging is typically accomplished through either the oxygen or sulfur atoms of the pyrithione ligand, with different bridging modes sometimes leading to polymorphism, where different crystalline structures have the same chemical composition. researchgate.net

| Reactants | Structural Motif | Bridging Mode | Reference |

|---|---|---|---|

| Cd(NO₃)₂·4H₂O + 2-mercaptopyridine N-oxide | 1-D Polymer | μ2-O-bridging | researchgate.net |

| Cd(NO₃)₂·4H₂O + 2-mercaptopyridine N-oxide + glycine | 1-D Polymer (Polymorph) | μ2-S-bridging | researchgate.net |

| CdCl₂ + di-2-pyridyl ketone oxime | 1-D Zigzag Chain | Doubly bridged by halide and organic ligand | mdpi.com |

While extended polymers are common, discrete dimeric and oligomeric cadmium-pyrithione complexes can also be formed. The formation of such species is often observed in solution or in the gas phase using techniques like electrospray ionization mass spectrometry (ESI-MS). researchgate.net For example, ESI-MS studies on zinc-carnosine systems, which are analogous to cadmium systems, revealed the formation of dimeric and other oligomeric species in solution. researchgate.net In the solid state, the formation of dimeric units is often dependent on the size of the metal cation. researchgate.netosti.gov For instance, a study on f-block elements showed that the reaction of sodium pyrithione with americium(III) yields a dimerized complex, with dimerization being dependent on the cation's size. researchgate.netosti.gov This principle suggests that under specific stoichiometric or solvent conditions, cadmium(II) could also favor the formation of discrete dimers, which can be seen as the fundamental building blocks of larger polymeric structures. nih.gov

Ligand Exchange and Transchelation Reactions Involving Cadmium Pyrithione

Cadmium pyrithione complexes can undergo ligand exchange and transchelation (metal exchange) reactions, which are crucial to understanding their behavior in complex chemical and biological systems.

Ligand Exchange: In a ligand exchange reaction, the pyrithione ligand is substituted by another competing ligand. Studies using zinc pyrithione (ZnPT), a close analog of cadmium pyrithione, have shown that the pyrithione ligand can be exchanged by amino acids. researchgate.net Electrospray ionization mass spectrometry detected the formation of new complexes where the pyrithione ligand was replaced by amino acids, with histidine and cysteine showing high reactivity. researchgate.net This reactivity is due to the strong affinity of the soft cadmium(II) ion for other soft donor atoms like the sulfur in cysteine and the nitrogen in histidine's imidazole (B134444) ring. researchgate.net

Transchelation: This process involves the transfer of the metal ion from one ligand to another. Pyrithione itself is often used as an ionophore, a molecule that facilitates the transport of ions across lipid membranes. nih.gov It forms a neutral, lipid-soluble 2:1 complex with divalent cations like Cd²⁺, allowing the cadmium to enter cells. nih.govwisconsin.edu Once inside a biological system, the cadmium can be transferred from the pyrithione ligands to other high-affinity binding sites, such as the thiol groups in proteins like metallothionein. nih.govnih.gov This exchange is a key mechanism in cadmium's biological activity and toxicity, as Cd²⁺ can displace Zn²⁺ from native zinc-binding sites in proteins. nih.govwisconsin.edunih.gov The subsequent synthesis of metallothionein, a protein rich in cysteine residues, can then sequester the cadmium, demonstrating a cellular response involving transchelation. wisconsin.edunih.gov

Cadmium Exchange with Other Divalent Metal Ions

The Cadmium(II) ion in the pyrithione complex is susceptible to exchange with other divalent metal ions, a process known as transmetalation or transchelation. This reactivity is a key feature of its chemical behavior in complex biological or environmental systems where other metal ions are present.

Research has shown that cadmium introduced into cellular systems via a pyrithione carrier can readily exchange with endogenous zinc. In studies using kidney proximal tubule cells, Cd²⁺ was observed to bind to cellular proteins and exchange with zinc that was already bound to specific zinc-proteins. wisconsin.edu This exchange process was found to have a 1:1 stoichiometry, indicating a direct replacement of one metal ion for the other within a coordination sphere. wisconsin.edu Further investigations into the non-classical zinc finger protein Tristetraprolin (TTP) confirmed that cadmium can effectively exchange with zinc in the protein's active site, forming Cd₂-TTP, without immediately compromising the protein's ability to bind to its target RNA. nih.gov Conversely, the addition of zinc to the cadmium-bound protein (Cd₂-TTP) resulted in the displacement of cadmium, demonstrating the reversible nature of this exchange. nih.gov

The propensity for transmetalation is not limited to zinc. While direct studies on cadmium pyrithione exchange with other ions like copper are less common, the well-documented behavior of zinc pyrithione (ZnPT) provides a strong parallel. In marine environments, ZnPT is known to rapidly transform into the more stable copper pyrithione (CuPT) in the presence of copper ions (Cu²⁺). This process highlights the lability of the metal-pyrithione bond and the thermodynamic driving forces that favor the formation of more stable complexes. conicet.gov.ar The analysis of various metal pyrithione complexes is often complicated by this tendency for fast transmetalation and ligand substitution within analytical systems. conicet.gov.ar

Table 1: Summary of Cadmium-Zinc Exchange in Biological Systems

| System Studied | Observation | Stoichiometry | Reference |

|---|---|---|---|

| LLC-PK1 Kidney Cells | Cd²⁺ (introduced with pyrithione) exchanges with Zn²⁺ in native zinc-proteins. | 1:1 | wisconsin.edu |

| Tristetraprolin (TTP-2D) | Cd²⁺ exchanges with Zn²⁺ in the Zn₂-TTP protein. | Not specified | nih.gov |

Influence of Ambient Ligands on Complex Stability

The stability of the cadmium pyrithione complex is not absolute and can be significantly influenced by the presence of other "ambient" ligands in the surrounding medium. These ligands can compete with pyrithione for coordination to the cadmium ion or can interact with the complex itself, altering its stability and reactivity.

In natural aquatic systems, the speciation and stability of metal complexes are heavily dependent on factors like pH and the presence of natural organic matter (NOM), such as humic and fulvic acids. mst.dk Humic substances possess multiple binding sites and can form strong complexes with metal ions like cadmium. nih.govnih.govresearchgate.net The presence of humic acids can reduce the concentration of free metal ions by forming stable, high-molecular-weight complexes. nih.govresearchgate.net This complexation can effectively compete with pyrithione, potentially leading to the dissociation of the Cd(PT)₂ complex if the humic acid-cadmium interaction is thermodynamically more favorable under the prevailing conditions. The stability of these interactions is also pH-dependent. nih.gov

In biological contexts, a vast array of potential ligands, including amino acids, peptides, and proteins, can interact with the cadmium pyrithione complex. For instance, the thiolate groups in cysteine residues are known to form particularly stable complexes with cadmium, even more so than with zinc. researchgate.net The presence of such strong competing ligands could facilitate the dissociation of the cadmium pyrithione complex and the transfer of cadmium to these biological molecules. The interaction is not a simple dissociation; in some cases, ligands can form ternary or adduct species with the metal complex without causing immediate dissociation. nih.gov

The solvent environment also plays a critical role. Studies on analogous organosilicon pyrithione complexes have shown that the solvent can have a pronounced effect on the chelation strength and the equilibrium between chelated and unchelated forms. sjf.edu This suggests that the polarity and coordinating ability of the medium can directly impact the stability of the metal-pyrithione bonds in the cadmium complex.

Table 2: Influence of Ambient Ligand Types on Cadmium Pyrithione Stability

| Ligand Type | Potential Interaction | Effect on Cd(PT)₂ Stability |

|---|---|---|

| Natural Organic Matter (e.g., Humic Acids) | Competitive complexation with Cd²⁺. | Decreased; can promote dissociation. nih.govmdpi.com |

| Simple Anions (e.g., Cl⁻, OH⁻) | Formation of ternary complexes or competitive binding. | Potentially altered; pH-dependent. |

| Amino Acids (e.g., Cysteine) | Strong competitive binding, especially via thiolate groups. | Decreased; high potential for ligand exchange. researchgate.net |

| Proteins (e.g., Albumin, Metalloproteins) | Binding of the whole complex or abstraction of Cd²⁺. | Decreased; can facilitate metal transfer. nih.gov |

Biological and Biochemical Mechanisms of Action Non Clinical Focus

Interaction with the Ubiquitin-Proteasome System in Cellular Contexts

The ubiquitin-proteasome system (UPS) is a critical pathway for protein quality control in eukaryotic cells, responsible for the degradation of damaged or unnecessary proteins. nih.gov Targeting the UPS has emerged as a significant strategy in therapeutic research. nih.gov Pyrithione (B72027) cadmium (CdPT) has been identified as a compound that disrupts the UPS by targeting specific components of this system. nih.gov

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a regulatory role in the UPS. nih.govuni.lu Pyrithione cadmium functions as a novel inhibitor of proteasomal DUBs. nih.gov Research shows that metal-containing compounds, including those with pyrithione, can target these enzymes. uni.lunih.gov

This compound demonstrates potent and specific inhibitory activity against two deubiquitinases associated with the 19S regulatory particle of the proteasome: Ubiquitin Specific Peptidase 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5). nih.govresearchgate.net These two enzymes are crucial for processing ubiquitinated proteins prior to their degradation. nih.gov The inhibition of these specific DUBs is a key feature of this compound's interaction with the UPS. nih.gov

The precise molecular mechanism by which this compound inhibits USP14 and UCHL5 involves its function as a proteasomal DUB inhibitor. nih.gov While detailed mechanistic studies specifically for the cadmium complex are limited, related metal-pyrithione complexes, such as copper pyrithione (CuPT), have been studied. nih.gov Computational studies on CuPT support a docking affinity with 19S-associated DUBs, suggesting a direct interaction model for inhibition. nih.gov This suggests that the inhibitory action of metal-pyrithione complexes is related to their ability to bind to and suppress the activity of USP14 and UCHL5. nih.gov

A direct and significant consequence of the inhibition of USP14 and UCHL5 by this compound is the marked accumulation of ubiquitinated proteins within cells. nih.govresearchgate.net This buildup occurs because the removal of ubiquitin chains from proteins—a necessary step for their entry into the proteasome's catalytic core—is blocked. nih.govnih.gov This effect has been observed in various cultured cancer cells and primary leukemia cells following treatment with this compound. nih.govresearchgate.net The accumulation of these polyubiquitinated proteins is a hallmark of UPS inhibition. mdpi.com

In contrast to its potent effect on proteasomal DUBs, this compound has only a slight inhibitory effect on the activity of the 20S proteasome core particle. nih.govresearchgate.net The 20S proteasome is the catalytic core of the proteasome complex responsible for the actual breakdown of substrate proteins. nih.gov This indicates that the primary target of this compound within the UPS is the deubiquitinase activity at the 19S regulatory particle, rather than the proteolytic activity of the 20S core. nih.gov

Table 1: Effects of this compound on the Ubiquitin-Proteasome System

| Target Component | Effect of this compound | Observed Consequence |

| USP14 (DUB) | Potent Inhibition nih.govresearchgate.net | Accumulation of ubiquitinated proteins nih.gov |

| UCHL5 (DUB) | Potent Inhibition nih.govresearchgate.net | Accumulation of ubiquitinated proteins nih.gov |

| 20S Proteasome | Slight Inhibition nih.govresearchgate.net | Minimal direct impact on proteolysis nih.gov |

Inhibition of Proteasomal Deubiquitinase Activity

Cellular Responses Mediated by this compound

The inhibition of proteasome function by this compound triggers significant downstream cellular responses. The disruption of protein homeostasis caused by the accumulation of ubiquitinated proteins leads to cellular stress. nih.gov A primary cellular response to this disruption is the induction of apoptosis, or programmed cell death. nih.gov Research has associated the anti-cancer activity of this compound with the triggering of apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov This ultimately leads to the suppression of tumor growth. nih.govresearchgate.net

Table 2: Summary of Cellular Responses to this compound

| Mechanism | Cellular Response |

| Inhibition of USP14 and UCHL5 nih.gov | Induction of apoptosis nih.gov |

| Accumulation of ubiquitinated proteins nih.govresearchgate.net | Caspase activation nih.gov |

| Disruption of proteasome function nih.gov | Repression of tumor growth nih.gov |

Induction of Apoptotic Pathways via Caspase Activation

This compound (CdPT) has been identified as an inducer of apoptosis, a form of programmed cell death, in cancer cells through the activation of caspase-dependent pathways. nih.gov The anti-cancer activity of CdPT is directly associated with this triggering of apoptosis. nih.gov The broader element, cadmium, is known to induce apoptosis through complex signaling cascades that involve both caspase-dependent and caspase-independent pathways. nih.govplos.org

In studies involving cadmium exposure in rat kidney proximal tubule cells, caspase-9 and caspase-3 were activated, leading to apoptosis. nih.govnih.gov This process is often initiated by the release of mitochondrial factors like cytochrome c. nih.govnih.gov The activation of these caspases appears to be a crucial step in the execution phase of apoptosis induced by cadmium-containing compounds. nih.gov While the precise upstream events for this compound are a subject of ongoing research, its ability to engage the core apoptotic machinery via caspase activation is a key element of its mechanism of action. nih.gov

Impact on Cellular Protein Homeostasis

This compound significantly disrupts cellular protein homeostasis by targeting the ubiquitin-proteasome system (UPS). nih.gov The UPS is a critical pathway for protein quality control in eukaryotic cells, responsible for the degradation of misfolded or damaged proteins. nih.govresearchgate.net CdPT treatment leads to a notable accumulation of ubiquitinated proteins within cultured cancer cells and primary leukemia cells. nih.gov

This accumulation is not due to the inhibition of the 20S proteasome itself, but rather the potent inhibition of proteasome-associated deubiquitinases (DUBs), specifically USP14 and UCHL5. nih.gov DUBs are enzymes that remove ubiquitin from proteins, thereby regulating their degradation. nih.gov By inhibiting these DUBs, CdPT effectively stalls the recycling of ubiquitin and leads to a buildup of proteins marked for degradation, overwhelming the cell and contributing to its death. nih.gov Studies on cadmium alone have also shown it affects the ubiquitin/ATP-dependent proteolytic pathway, leading to an increase in ubiquitinated proteins at lower concentrations. nih.gov This disruption of sulfhydryl homeostasis by cadmium-induced oxidative stress is closely linked to changes in protein ubiquitination. nih.gov

Preclinical Efficacy Studies in Experimental Models

In Vitro Suppression of Cancer Cell Proliferation

This compound has demonstrated the ability to suppress the growth of tumors in in vitro settings. nih.gov Its mechanism of action, centered on the inhibition of proteasomal DUBs and subsequent induction of apoptosis, effectively halts the proliferation of cancer cells in culture. nih.gov The accumulation of ubiquitinated proteins following CdPT treatment is a key indicator of its activity within these cells. nih.gov

Studies on the cadmium ion itself have shown it can inhibit cell proliferation in various cell types, although the effects can be complex. researchgate.netnih.gov For instance, chronic exposure to low, non-toxic levels of cadmium has been shown to induce characteristics of cancer cells in human lung epithelial cells, including hyperproliferation. nih.gov However, in other contexts, cadmium exposure can decrease cell viability and inhibit proliferation, particularly at higher concentrations. mdpi.com The efficacy of this compound as an anti-proliferative agent is linked to its specific action as a DUB inhibitor, which provides a more targeted anti-cancer effect. nih.gov

In Vivo Inhibition of Tumor Growth in Xenograft Models

The anti-tumor effects of this compound have been confirmed in animal xenograft models. nih.gov Treatment with CdPT was found to inhibit proteasome function and repress tumor growth in vivo. nih.gov This demonstrates that the compound can effectively reach its target and exert its biological effects in a whole-organism setting, translating the in vitro findings into tangible anti-tumor efficacy. nih.gov

In separate studies focusing on cadmium alone, the element was also shown to reduce the growth of human lung carcinoma xenografts in a dose-dependent manner. nih.gov These studies indicated that cadmium could effectively reduce tumor growth and progression even when administered after tumor formation, suggesting a unique sensitivity in certain tumor cells. nih.gov The research on this compound builds on this, providing a specific molecular mechanism—DUB inhibition—for its observed in vivo anti-cancer activity. nih.gov

Comparative Analysis with Other Metal-Containing Compounds and UPS Inhibitors

This compound belongs to a class of metal-containing compounds that have been investigated for their ability to disrupt the ubiquitin-proteasome system. nih.gov Its mechanism is distinct from many classic proteasome inhibitors but shares similarities with other DUB inhibitors.

Comparison with other Metal Complexes: Research has shown that other metal complexes, such as those containing copper and gold, can also disrupt the UPS by suppressing the activity of 19S proteasome-associated DUBs and/or the 20S proteasome. nih.gov For example, copper pyrithione (CuPT) also targets the DUBs UCHL5 and USP14, leading to the accumulation of ubiquitinated proteins. nih.gov This suggests a common pathway for certain metal-pyrithione complexes in targeting proteasomal DUBs.

Comparison with Proteasome Inhibitors: The clinical success of proteasome inhibitors like bortezomib (B1684674) in treating multiple myeloma has validated the UPS as a therapeutic target. nih.govresearchgate.net However, this compound acts upstream of the 20S proteasome, which bortezomib inhibits. CdPT only slightly inhibits 20S proteasome activity, focusing its potent inhibition on the DUBs USP14 and UCHL5. nih.gov This offers an alternative strategy for targeting the UPS, which may overcome some resistance mechanisms associated with direct proteasome inhibition.

Comparison with other DUB Inhibitors: CdPT functions as a novel proteasomal DUB inhibitor. nih.gov Other small-molecule DUB inhibitors have been developed, such as IU1 and its analogues, which selectively inhibit USP14. mdpi.com Another compound, b-AP15, inhibits both USP14 and UCHL5, similar to CdPT. mdpi.com The identification of CdPT as an inhibitor of these specific DUBs places it within a promising class of emerging cancer therapeutics that target protein degradation pathways. nih.gov

The following table summarizes the mechanistic comparison of this compound with other UPS inhibitors.

| Compound | Compound Type | Primary Target | Mechanism of Action |

|---|---|---|---|

| This compound (CdPT) | Metal-Containing Compound | Proteasomal DUBs (USP14, UCHL5) | Inhibits deubiquitination, leading to accumulation of ubiquitinated proteins. nih.gov |

| Bortezomib | Peptide Boronate | 20S Proteasome | Directly inhibits the catalytic activity of the proteasome. nih.govresearchgate.net |

| Copper Pyrithione (CuPT) | Metal-Containing Compound | Proteasomal DUBs (USP14, UCHL5) | Inhibits deubiquitination, similar to CdPT. nih.gov |

| b-AP15 | Small Molecule | Proteasomal DUBs (USP14, UCHL5) | Inhibits deubiquitination at the 19S regulatory particle. mdpi.com |

| IU1 | Small Molecule | Proteasomal DUB (USP14) | Selectively inhibits USP14 activity. mdpi.com |

Environmental Chemistry and Transformation of Pyrithione Cadmium

Degradation Pathways in Aquatic and Sedimentary Environments

The environmental fate of pyrithione (B72027) compounds, including cadmium pyrithione, is significantly influenced by degradation processes in aquatic and sedimentary environments. These pathways determine the persistence and potential long-term impact of the compound.

Photodegradation Mechanisms and Kinetics

Photodegradation is a primary and rapid pathway for the breakdown of pyrithione compounds in aquatic environments. researchgate.netresearchgate.net Exposure to natural sunlight or artificial light sources initiates the degradation process. researchgate.net

The photodegradation of metal pyrithiones, such as zinc pyrithione (ZnPT), which serves as a model for cadmium pyrithione, follows pseudo-first-order kinetics. nih.gov The half-life of these compounds under light exposure is remarkably short. For instance, the photolytic half-life of copper pyrithione (CuPT) in artificial seawater under xenon lamp irradiation was found to be 29.1 minutes. researchgate.net Similarly, ZnPT degrades in less than 2 minutes under natural sunlight and in approximately 17.5 minutes under a xenon lamp. researchgate.net The rate of photodegradation is proportional to the intensity of the light irradiation but does not appear to be significantly dependent on the initial concentration or temperature within typical environmental ranges. jst.go.jp

The photodegradation process involves the transformation of the pyrithione molecule into several byproducts. Key degradation products identified from the photolysis of ZnPT include pyridine-N-oxide (PO), 2-mercaptopyridine (B119420) (HPS), pyridine-2-sulfonic-acid (PSA), 2-mercaptopyridine-N-oxide (HPT), 2,2′-dithio-bis-pyridine ([PS]2), and 2,2′-dithio-bis-pyridine-N-oxide ([PT]2). nih.govresearchgate.net One of the main metabolites from the photolysis of CuPT is also reported to be pyridine-2-sulfonic-acid. researchgate.net The presence of dissolved organic matter can accelerate the photolysis reaction. nih.gov

It is important to note that the effectiveness of photodegradation is limited to areas where sunlight can penetrate. In deeper or more turbid waters, the persistence of pyrithione compounds may increase. researchgate.net

Biodegradation Processes and Microbial Interactions

While photodegradation is a dominant process in the presence of light, biodegradation also contributes to the transformation of pyrithione compounds, particularly in sediment and under anaerobic conditions. researchgate.netnih.gov However, studies on zinc and copper pyrithione suggest that biodegradation without the influence of sunlight is a relatively slow process. researchgate.net In one study, the hydrolysis half-life of CuPT in the dark was 12.9 days. researchgate.net

In soil environments, biodegradation is considered an important fate process. nih.gov For instance, zinc pyrithione has shown half-lives of 2-22 hours under aerobic conditions and 0.5 hours under anaerobic conditions in a seawater/sediment inoculum, indicating that biodegradation can be a significant pathway in these matrices. nih.gov The microbial degradation of sodium pyrithione in seawater has been observed to have a single first-order biological degradation rate of 0.21–0.23 d–1, with a half-life of 4.4–4.7 days after an initial lag phase. europa.eu

Speciation and Mobility in Environmental Matrices

The chemical form, or speciation, of cadmium pyrithione in the environment is a critical factor that governs its mobility, bioavailability, and toxicity. nerc.ac.uknumberanalytics.com The speciation is influenced by various environmental parameters and interactions with other components of the ecosystem.

Interactions with Dissolved Organic Carbon and Particulate Matter

In aquatic systems, cadmium pyrithione can interact with dissolved organic carbon (DOC) and suspended particulate matter. These interactions can significantly affect its transport and fate. Dissolved organic matter contains functional groups, such as carboxyl groups, that can form complexes with metals like cadmium. diva-portal.orgresearchgate.net The formation of these complexes can influence the bioavailability and toxicity of the metal. dntb.gov.ua

The adsorption of cadmium onto particulate matter is another key process. dovepress.com Due to its low water solubility, cadmium pyrithione is expected to adsorb to suspended matter. jddonline.compeercommunityin.org This partitioning to solids and sediments can limit its mobility in the water column but can also lead to its accumulation in benthic environments. industrialchemicals.gov.au The presence of organic matter in sediments can further enhance the accumulation of metals. diva-portal.org

Influence of pH and Salinity on Environmental Behavior

The pH of the surrounding water is a crucial factor controlling the speciation and mobility of cadmium. ijsrm.netpjoes.com Generally, a decrease in pH increases the bioavailability of cadmium. pjoes.comnih.gov In acidic conditions, there is increased competition between hydrogen ions and cadmium ions for binding sites, which can lead to a decrease in cadmium accumulation by organisms. nih.gov Conversely, as pH increases, the concentration of bioavailable cadmium may decrease due to precipitation or increased adsorption to surfaces. researchgate.net The speciation of cadmium in soil is highly dependent on pH, with exchangeable (more bioavailable) forms decreasing as pH increases. pjoes.com

Salinity also plays a significant role in the environmental behavior of cadmium. nih.gov An increase in salinity can lead to the formation of cadmium-chloride complexes, which can affect its adsorption to surfaces. researchgate.net For instance, in the presence of high chloride concentrations, the adsorption of cadmium onto tire wear particles was observed to decrease significantly, likely due to the formation of negatively charged chloro-complexes that are repelled by the negatively charged particle surfaces. researchgate.net However, the effect of salinity on cadmium uptake by organisms can be species-specific. nih.gov

Bioavailability and Biotransformation Studies in Non-Target Organisms

The bioavailability of cadmium from cadmium pyrithione to non-target organisms is a key determinant of its potential for ecological harm. Bioavailability refers to the fraction of the total chemical in the environment that is available for uptake by organisms. frontiersin.org

Once taken up, cadmium can be subject to biotransformation processes within the organism. While specific studies on the biotransformation of cadmium pyrithione are limited, the general understanding of cadmium's behavior in organisms provides some insight. Cadmium is a non-essential metal and is known to accumulate in various organs. mdpi.comansfoundation.org The body has a very long biological half-life for cadmium, estimated to be around 10 years in humans, indicating slow elimination. mdpi.com

The toxicity of cadmium is linked to its ability to induce oxidative stress, interfere with the function of essential metals like zinc and copper, and damage cellular components. mdpi.commdpi.com The uptake and subsequent effects of cadmium can be influenced by the organism's ability to detoxify and sequester the metal.

Interactive Data Table: Photodegradation Half-lives of Related Pyrithione Compounds

| Compound | Medium | Light Source | Half-life |

| Copper Pyrithione (CuPT) | Artificial Seawater | Xenon Lamp | 29.1 minutes |

| Zinc Pyrithione (ZnPT) | Artificial Seawater | Natural Sunlight | < 2 minutes |

| Zinc Pyrithione (ZnPT) | Artificial Seawater | Xenon Lamp | 17.5 minutes |

| Zinc Pyrithione (ZnPT) | Aqueous Media | Simulated Solar (Xenon Lamp) | 9.2 - 15.1 minutes |

Uptake and Accumulation in Aquatic Life

Cadmium is a non-essential and toxic heavy metal that can accumulate in aquatic organisms, even at low concentrations in the surrounding water. mdpi.comansfoundation.org Its toxicity and bioaccumulation potential pose a significant threat to aquatic ecosystems. mdpi.com The uptake and accumulation of cadmium in aquatic life are influenced by various environmental factors and the specific organisms involved. mdpi.comansfoundation.org

Studies have shown that cadmium compounds are highly toxic to fish and can cause physiological alterations in their gills and kidneys. ansfoundation.org The bioavailability of cadmium, particularly its free ionic form, is a key determinant of its toxicity to aquatic organisms. mdpi.com The presence of organic matter and salinity levels can influence this bioavailability. researchgate.net

Pyrithione and its metal complexes, including cadmium pyrithione, can form lipophilic complexes, which may facilitate their penetration through cellular membranes. oup.com Research on sodium pyrithione administered with radiolabeled cadmium showed increased levels of cadmium in several tissues compared to animals given the metal alone, suggesting that the pyrithione ligand enhances metal uptake. oup.com

The accumulation of cadmium can lead to adverse effects in aquatic organisms. ansfoundation.org For instance, cadmium stress has been shown to cause liver injury and inflammation in largemouth bass (Micropterus salmoides). frontiersin.org It can also disrupt the normal physiological and ecological systems within the aquatic environment. researchgate.net

The following table summarizes the observed effects and accumulation patterns of cadmium and its compounds in various aquatic organisms.

| Organism | Compound | Observed Effects/Accumulation | Reference |

| Largemouth bass (Micropterus salmoides) | Cadmium | Liver injury, inflammation, oxidative stress, reduced growth performance. | frontiersin.org |

| Marine algae (Nitzschia pungens) | Copper pyrithione | EC50 (96 h) of 0.319 ± 0.016 µg/L. | mdpi.com |

| Marine diatom (Phaeodactylum tricornutum) | Cadmium nitrate (B79036) | EC50 (72 h) of 2.494 ± 2.494 mg/L. | mdpi.com |

| Brine shrimp (Artemia salina) | Cadmium nitrate | EC50 (48 h) of 153.840 mg/L. | mdpi.com |

| General aquatic organisms | Cadmium | Bioaccumulation in tissues, physiological and biochemical disorders. | ansfoundation.org |

Metabolite Identification and Transformation Products

The environmental fate of metal pyrithione complexes is complex due to their tendency to undergo rapid transformations, including photodegradation, transmetalation, and ligand substitution. smolecule.com In aquatic environments, metal pyrithione compounds can break down into various degradation products. researchgate.net

For instance, studies on copper pyrithione, a related metal pyrithione complex, have identified several degradation products, including:

2,2'-dithio-bispyridine N-oxide [(PT)2] researchgate.net

2,2'-dithio-bispyridine [(PS)2] researchgate.net

Pyridine-2-sulfonic acid (PSA) researchgate.net

2-mercaptopyridine N-oxide (HPT) researchgate.net

2-mercaptopyridine (HPS) researchgate.net

Pyridine (B92270) N-oxide (PO) researchgate.net

It is important to note that some of these degradation products can be more harmful than the parent compounds. researchgate.net The toxicity of these transformation products can vary significantly. For example, for the marine alga Skeletonema costatum, the 72-hour EC50 values for copper pyrithione and some of its degradation products highlight these differences. researchgate.net

In the context of biological systems, the metabolism of pyrithione salts has been studied. After oral administration in several animal species, pyrithione zinc is biotransformed into metabolites such as 2-pyridinethiol 1-oxide S-glucuronide and 2-pyridinethiol S-glucuronide. smolecule.com Glucuronide conjugation is a primary metabolic pathway. oup.com The terminal plasma metabolite of pyridinethione has been identified as 2-methylsulfonylpyridine. oup.com

While specific studies on the metabolites of cadmium pyrithione in aquatic organisms are limited, the known transformation pathways of related pyrithione compounds provide insight into its potential environmental and biological fate. The interaction between cadmium and the pyrithione ligand can influence the uptake and distribution of the metal. oup.com

The following table lists some of the identified transformation products of metal pyrithiones.

| Compound Name | Abbreviation | Parent Compound (Example) | Reference |

| 2,2'-dithio-bispyridine N-oxide | (PT)2 | Copper Pyrithione | researchgate.net |

| 2,2'-dithio-bispyridine | (PS)2 | Copper Pyrithione | researchgate.net |

| Pyridine-2-sulfonic acid | PSA | Copper Pyrithione | researchgate.net |

| 2-mercaptopyridine N-oxide | HPT | Copper Pyrithione | researchgate.net |

| 2-mercaptopyridine | HPS | Copper Pyrithione | researchgate.net |

| Pyridine N-oxide | PO | Copper Pyrithione | researchgate.net |

| 2-pyridinethiol 1-oxide S-glucuronide | - | Zinc Pyrithione | smolecule.com |

| 2-pyridinethiol S-glucuronide | - | Zinc Pyrithione | smolecule.com |

| 2-methylsulfonylpyridine | - | Pyridinethione | oup.com |

Advanced Analytical Methodologies for Pyrithione Cadmium Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating the pyrithione (B72027) metal salt from complex matrices. The choice of technique depends on the compound's properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of metal pyrithiones. However, the direct analysis of these compounds can be challenging. When analyzing zinc pyrithione, for instance, metal-exchange reactions can occur with standard stainless steel columns, distorting peak shapes and preventing accurate quantification. google.com To overcome this, several strategies have been developed.

One common approach involves converting the pyrithione metal salt into a more stable complex before analysis. For example, zinc pyrithione can be reacted with a copper(II) salt to form a stable copper complex, which is then extracted and analyzed by reversed-phase HPLC. researchgate.net Another innovative solution is the use of columns constructed from inert materials. A patent describes the use of a Size-Exclusion Chromatography (SEC) column with a Polyether Ether Ketone (PEEK) column pipe, which effectively suppresses the metal-exchange reaction and allows for the direct and accurate determination of the pyrithione metal salt. google.com

Detection methods are varied. UV-Visible detection is frequently employed, often set at a wavelength where the pyrithione molecule exhibits maximum absorbance, such as 254 nm or 320 nm. researchgate.netiscientific.org For enhanced specificity and sensitivity, HPLC can be coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This hyphenated technique allows for the separation of different metal-containing species by HPLC, followed by highly sensitive, element-specific detection of cadmium by ICP-MS. nih.gov A reversed-phase HPLC method coupled with ICP-MS has been successfully developed to separate and detect cadmium-phytochelatin complexes, demonstrating the power of this approach for speciation analysis. nih.gov

Table 1: Examples of HPLC Methodologies for Metal Pyrithione Analysis Note: Data is based on methodologies for closely related pyrithione compounds due to limited direct data on Cadmium Pyrithione.

Atomic Spectrometry for Cadmium Quantification

When the goal is to determine the total cadmium content rather than analyzing the intact Pyrithione Cadmium molecule, atomic spectrometry techniques are the methods of choice. These approaches require a sample digestion step, typically using strong acids and heat or microwave assistance, to break down the organic pyrithione portion and bring the cadmium into a liquid solution for analysis. epa.govthermofisher.com

Flame Atomic Absorption Spectrometry (FAAS)

Flame Atomic Absorption Spectrometry (FAAS) is a widely used, simple, and rapid technique for determining cadmium concentrations. azom.com In FAAS, a liquid sample is aspirated into a flame, where it is converted into free atoms in their ground state. A light beam from a cadmium-specific hollow cathode lamp is passed through the flame, and the amount of light absorbed by the cadmium atoms is measured. This absorbance is proportional to the concentration of cadmium in the sample. azom.comscielo.br

While robust, FAAS may lack the required sensitivity for samples with very low cadmium levels. azom.com To overcome this, pre-concentration techniques are often employed. These methods, such as solid-phase extraction, increase the concentration of cadmium in the sample before analysis, thereby improving the detectability of the method. scielo.brnih.govresearchgate.net

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)

For analyses requiring higher sensitivity, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is a superior technique. epa.govthermofisher.com Instead of a flame, GFAAS uses a small, electrically heated graphite tube to atomize the sample. epa.gov A minute aliquot of the sample is placed in the tube, which is then heated in a programmed sequence to evaporate the solvent, char the organic matrix, and finally, atomize the analyte at a very high temperature. The confinement of the atomic vapor within the tube for a longer duration results in significantly lower detection limits compared to FAAS. thermofisher.comnih.gov

GFAAS is a recognized and dominant technique for the analysis of trace levels of cadmium in a variety of complex sample matrices. thermofisher.commdpi.comnih.gov Methods have been developed for determining cadmium in food and biological samples with detection limits in the micrograms per kilogram (µg/kg) or parts per billion range. nih.gov

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for quantifying cadmium. In this method, the sample is introduced into a high-temperature (6,000–10,000 K) argon plasma. The intense heat excites the cadmium atoms to higher energy levels. As they relax back to their ground state, they emit light at wavelengths characteristic of cadmium. A spectrometer measures the intensity of this emitted light, which is directly related to the cadmium concentration. ujecology.combohrium.com

Compared to GFAAS, ICP-OES is often considered simpler, faster, and offers the significant advantage of simultaneous multi-element analysis. ujecology.comnih.gov While GFAAS may offer slightly better detection limits for cadmium, ICP-OES provides excellent sensitivity for a wide range of elements and is well-suited for high-throughput laboratories. nih.govunirioja.es

Table 2: Comparison of Atomic Spectrometry Techniques for Cadmium Quantification

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive and precise analytical technique for the quantitative determination of trace and ultra-trace elements, including the cadmium component of this compound. mdpi.com It is recognized for its exceptional sensitivity, often achieving detection limits in the parts-per-trillion (ppt) range for many elements. mdpi.com The method involves introducing a sample into a high-temperature argon plasma, which ionizes the atoms. analytik-jena.com These ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. analytik-jena.comnih.gov

ICP-MS offers several advantages for analyzing the cadmium in this compound complexes. It has a broad dynamic range, is capable of multi-element analysis, and exhibits high throughput, making it suitable for complex sample matrices. mdpi.comnih.gov The technique has been successfully applied to determine cadmium concentrations in various environmental and biological samples. mdpi.comanalytik-jena.comhilarispublisher.com For instance, studies have demonstrated the accurate detection of cadmium with high accuracy and precision in soil, water, and biological materials. mdpi.com

In the context of pyrithione compounds, research has shown that ICP-MS can quantify the total intracellular zinc that accumulates in cells exposed to zinc pyrithione, indicating its utility for the metal moiety of such complexes. nih.gov Furthermore, the hyphenation of separation techniques like capillary electrophoresis (CE) with ICP-MS (CE-ICP-MS) provides a powerful tool for speciation analysis. This approach offers complementary elemental information for the identification and quantification of different pyrithione species and their transformation products in environmental samples. nih.gov

The sample preparation for ICP-MS typically involves dilution or acid digestion to break down the organic part of the molecule, leaving the elemental cadmium to be analyzed. nih.govnih.gov For example, a method for determining trace metals in textiles utilized microwave-assisted acidic digestion before analysis by a sector field high-resolution ICP-MS. researchgate.net This demonstrates the robustness of ICP-MS in handling complex samples to accurately quantify the elemental composition. analytik-jena.com

Electroanalytical Techniques for Trace Detection

Electroanalytical methods, particularly stripping voltammetry, have emerged as powerful alternatives for the trace detection of this compound, offering high sensitivity, accuracy, and cost-effectiveness. researchgate.netresearchgate.netistran.sk These techniques are especially valuable for in-situ measurements and for analyzing samples with high ionic strength, such as seawater. researchgate.netwho.int

Cathodic Stripping Voltammetry (CSV) has been specifically developed for the determination of the pyrithione ligand in natural waters. researchgate.net The method is based on the adsorptive collection of the target analyte onto the working electrode surface, followed by a potential scan to strip it off, generating a current signal proportional to its concentration. researchgate.net A method for pyrithione detection in the presence of Triton-X-100 at a pH of 9 achieved a detection limit of 1.5 nM with a 60-second deposition time. researchgate.net This approach can be adapted to study the binding ability of pyrithione with metal cations like cadmium. researchgate.net

Anodic Stripping Voltammetry (ASV) is another highly sensitive technique, primarily used for the detection of the cadmium ion. who.intpdx.edu The process involves two main steps: a deposition step where cadmium ions in the sample are reduced and preconcentrated onto the working electrode (often a mercury film or a bismuth film electrode), followed by a stripping step where the deposited metal is re-oxidized by scanning the potential towards more positive values. pdx.edu This re-oxidation produces a current peak whose height or area is proportional to the cadmium concentration. pdx.edu ASV can achieve detection limits in the nanogram-per-liter range for cadmium in natural waters. who.int The use of modified electrodes, such as bismuth film electrodes, has been shown to enhance electroanalytical properties, leading to low detection limits, high sensitivity, and good precision and accuracy. researchgate.netmdpi.com

The key advantages of these electroanalytical techniques include their instrumental simplicity, portability, and the ability to perform speciation analysis. istran.skiapchem.org They represent a viable and robust option for monitoring trace levels of this compound in various environmental matrices. istran.sk

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For this compound analysis, this involves establishing key performance parameters to guarantee reliable and accurate results.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These parameters are crucial for trace analysis of this compound.

Different analytical techniques yield varying LODs and LOQs. For the analysis of the pyrithione moiety and its degradation products using Capillary Electrophoresis-Mass Spectrometry (CE-MS), detection limits of 20 nM for pyrithione (HPT) and 10 nM for dipyrithione (B146728) ((PT)₂) have been reported. nih.gov A Cathodic Stripping Voltammetry (CSV) method for pyrithione in UV-digested seawater demonstrated a detection limit of 1.5 nM. researchgate.net

For the cadmium component, ICP-MS provides exceptionally low detection limits. One study analyzing cadmium in pea plants reported an LOD of 2.2 ng/kg and an LOQ of 7.5 ng/kg for the isotope ¹¹⁴Cd. pjoes.com Another ICP-MS method for analyzing metals in textiles found a detection limit of 8.5 x 10⁻¹¹ g/g for ¹¹⁰Cd. researchgate.net Electroanalytical techniques also offer excellent sensitivity. A Square Wave Anodic Stripping Voltammetry (SWASV) method using a bismuth film electrode for cadmium detection achieved an LOD of 0.3 μg/L. researchgate.net Another SWASV study reported an LOD of 5.045 × 10⁻⁷ M and an LOQ of 1.685 × 10⁻⁶ M for cadmium. mdpi.com

| Analyte | Technique | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Pyrithione (HPT) | CE-MS | Water | 20 nM | - | nih.gov |

| Dipyrithione ((PT)₂) | CE-MS | Water | 10 nM | - | nih.gov |

| Pyrithione | CSV | Seawater | 1.5 nM | - | researchgate.net |

| Cadmium (¹¹⁴Cd) | ICP-MS | Plant Material | 2.2 ng/kg | 7.5 ng/kg | pjoes.com |

| Cadmium (¹¹⁰Cd) | ICP-MS | Textiles | 8.5 x 10⁻¹¹ g/g | - | researchgate.net |

| Cadmium (Cd²⁺) | SWASV | - | 0.3 µg/L | - | researchgate.net |

| Cadmium (Cd²⁺) | SWASV | Acetate (B1210297) Buffer | 5.045 x 10⁻⁷ M | 1.685 x 10⁻⁶ M | mdpi.com |

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.

ICP-MS is well-regarded for its high accuracy and precision. mdpi.com Validation studies often employ Certified Reference Materials (CRMs) to establish accuracy. For example, in the analysis of heavy metals in hair, spike recovery experiments using a CRM yielded values within the acceptable range of 85% to 115%. hilarispublisher.com Precision is typically assessed by the relative standard deviation (RSD) of replicate measurements. The linearity of calibration curves is also a key indicator; a study using ICP-MS for heavy metal analysis demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999. hilarispublisher.com

Electroanalytical methods like stripping voltammetry also demonstrate high accuracy and sensitivity. researchgate.net The precision and accuracy of methods using bismuth film electrodes have been reported as good. researchgate.net Robustness is evaluated by assessing the influence of potential interferences. In one study using SWASV for cadmium detection, the interference from other common cations such as Cr³⁺, Mn²⁺, Zn²⁺, Ca²⁺, K⁺, Mg²⁺, and Na⁺ was investigated. mdpi.com The results showed that these ions had no significant influence on the determination of Cd²⁺, demonstrating the method's selectivity and robustness for potential use in real samples. mdpi.com

Theoretical and Computational Investigations of Pyrithione Cadmium

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, the nature of chemical bonds, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. elifesciences.org It is particularly well-suited for studying transition metal complexes. nih.govresearchgate.net DFT calculations for pyrithione (B72027) cadmium would typically be employed to determine its optimized geometry, the stability of the complex, and the nature of the coordination between the cadmium ion and the pyrithione ligands. acs.orguniv-guelma.dz

Studies on related metal-pyrithione and metal-thiourea complexes show that the interaction involves the metal cation acting as an oxidizing agent, attracting electron density from the ligand. acs.org In the case of pyrithione cadmium, DFT can quantify this charge transfer from the pyrithione ligands to the Cd(II) ion. The calculations can also elucidate the preferred coordination mode, as the pyrithione anion can act as a bidentate ligand, bonding through both its oxygen and sulfur atoms. wikipedia.org

Furthermore, DFT is used to analyze chemical reactivity through the calculation of various molecular descriptors. univ-guelma.dzresearchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. Other reactivity descriptors that can be derived from DFT calculations include electrophilicity and nucleophilicity indices, which help in predicting how the molecule will interact with other chemical species. elifesciences.org For instance, DFT studies on other cadmium complexes have successfully verified their structural characterization and demonstrated that the reactivity of the complexes is higher than that of the un-complexed ligands. researchgate.net

Computational models can predict a wide range of physicochemical properties of molecules based on their structure. These predictions are valuable for understanding the behavior of a compound and for screening large numbers of virtual compounds. Public databases often contain computationally predicted properties for known chemical structures. For this compound, several molecular properties have been computed and are available. nih.gov

These properties are derived from the molecule's 2D and 3D structure and are essential for more advanced computational studies like QSAR and molecular dynamics simulations.

Table 1: Computed Molecular Properties of this compound

| Property Name | Property Value | Source |

|---|---|---|

| Molecular Weight | 364.7 g/mol | Computed by PubChem 2.2 nih.gov |

| Exact Mass | 365.906085 Da | Computed by PubChem 2.2 nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 nih.gov |

| Topological Polar Surface Area | 117 Ų | Computed by Cactvs 3.4.8.18 nih.gov |

| Heavy Atom Count | 15 | Computed by Cactvs 3.4.8.18 nih.gov |

| Formal Charge | 0 | Computed by PubChem nih.gov |

| Complexity | 162 | Computed by Cactvs 3.4.8.18 nih.gov |

Molecular Dynamics Simulations of this compound Interactions